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cytoplasmic linker protein 170 - 148349-95-5

cytoplasmic linker protein 170

Catalog Number: EVT-1519934
CAS Number: 148349-95-5
Molecular Formula: C9H15NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cytoplasmic linker protein 170 is a significant protein involved in the regulation of microtubule dynamics within cells. It is primarily known for its role in binding to the plus ends of microtubules, thereby influencing their growth and stability. This protein is encoded by the CLIP1 gene in humans and is classified as a plus-end tracking protein, also referred to as a +TIP. Its primary function is to facilitate the interaction between microtubules and various cellular structures, playing a crucial role in cell morphology, motility, and division.

Source and Classification

Cytoplasmic linker protein 170 is derived from the CLIP1 gene located on chromosome 12 in humans. This protein is classified under the family of cytoplasmic linker proteins, which are characterized by their ability to bind to microtubules and other cytoskeletal components. The protein has been identified as a key player in several cellular processes, including mitosis and intracellular transport, due to its dynamic interactions with microtubules and other proteins.

Synthesis Analysis

Methods

The synthesis of cytoplasmic linker protein 170 can be achieved through recombinant DNA technology. The CLIP1 gene can be cloned into an expression vector, which is then introduced into host cells (such as bacteria or yeast) for protein expression.

Technical Details

  • Cloning: The gene encoding cytoplasmic linker protein 170 is amplified using polymerase chain reaction techniques and cloned into an appropriate vector.
  • Expression: The vector is transformed into a suitable host organism where it can be induced to express the protein.
  • Purification: Following expression, the protein can be purified using affinity chromatography techniques that exploit specific tags or properties of the protein.
Molecular Structure Analysis

Structure

Data

The molecular weight of cytoplasmic linker protein 170 is approximately 170 kDa, and it consists of around 126 amino acids in its core functional region. Structural studies have shown that this protein adopts a unique conformation that enables it to effectively track along microtubules.

Chemical Reactions Analysis

Reactions

Cytoplasmic linker protein 170 participates in various biochemical reactions related to microtubule dynamics. It undergoes phosphorylation, which modulates its activity and interaction with other proteins.

Technical Details

  • Phosphorylation: This post-translational modification can either enhance or inhibit the binding affinity of cytoplasmic linker protein 170 for microtubules.
  • Binding Dynamics: The interactions between cytoplasmic linker protein 170 and tubulin (the building block of microtubules) are crucial for maintaining microtubule stability during cellular processes such as mitosis.
Mechanism of Action

Cytoplasmic linker protein 170 operates by binding to the plus ends of growing microtubules, effectively stabilizing them and promoting their elongation. This mechanism is essential during cell division when proper microtubule dynamics are required for chromosome segregation.

Process

  1. Binding: Cytoplasmic linker protein 170 binds to tubulin dimers at the plus ends of microtubules.
  2. Stabilization: By binding to these ends, it prevents depolymerization, thereby stabilizing the structure.
  3. Recruitment: It also recruits other proteins necessary for further stabilization and function during cellular processes.

Data

Studies have shown that cytoplasmic linker protein 170 enhances microtubule growth rates significantly compared to conditions without this protein.

Physical and Chemical Properties Analysis

Physical Properties

Cytoplasmic linker protein 170 exists as a soluble protein under physiological conditions. It has a relatively high solubility due to its hydrophilic regions that interact favorably with aqueous environments.

Chemical Properties

  • Molecular Weight: Approximately 170 kDa.
  • Isoelectric Point: The pH at which the molecule carries no net charge varies based on post-translational modifications but generally falls within physiological pH ranges.
  • Stability: The stability of cytoplasmic linker protein 170 can be influenced by factors such as temperature, pH, and ionic strength of the solution.
Applications

Cytoplasmic linker protein 170 has several scientific applications:

  • Cell Biology Research: It serves as a model system for studying microtubule dynamics and cellular motility.
  • Cancer Research: Understanding its role in cell division can provide insights into cancer cell proliferation.
  • Drug Development: Targeting cytoplasmic linker protein 170 could lead to novel therapeutic strategies aimed at disrupting aberrant cell division in tumors.
Molecular Architecture and Structural Domains of CLIP-170

Domain Organization: N-Terminal CAP-Gly Motifs and C-Terminal Zinc Knuckle Regions

CLIP-170 (cytoplasmic linker protein 170) exhibits a multi-domain architecture that governs its cellular functions. The N-terminal region contains two tandem CAP-Gly domains (CG1: residues 24-79; CG2: residues 213-268 in human CLIP-170), which are separated by serine-rich (S) regions (S1 and S2) [1] [6]. CAP-Gly domains adopt a conserved β-grasp fold featuring a hydrophobic groove that recognizes the C-terminal EEY motifs of α-tubulin and end-binding proteins (EBs) [1] [3]. Flanking the CAP-Gly domains are divergent SXIP motifs, particularly clustered N-terminal to CG1, which serve as secondary EB1-binding modules [1]. The C-terminal region contains two zinc knuckle motifs (Zn1: residues 1000-1030; Zn2: residues 1050-1080) and an ETF domain (Glu-Thr-Phe motif) that mediates interactions with dynactin (p150Glued), LIS1, and formins [4] [6]. This domain organization enables CLIP-170 to act as a scaffold integrating microtubule dynamics with cellular cargo.

Table 1: Structural Domains of CLIP-170

DomainResidue RangeKey Structural FeaturesPrimary Functions
CAP-Gly 1 (CG1)24-79β-grasp fold; basic grooveLow-affinity tubulin/EB1 binding
Serine-rich 1 (S1)80-212Phosphorylation sites; SXIP-like motifsEB1 binding; regulatory region
CAP-Gly 2 (CG2)213-268Extended basic groove; K-loopHigh-affinity tubulin/EB1 binding; F-actin binding
Serine-rich 2 (S2)269-350Phosphorylation sites; SXIP motifEB1 binding; autoinhibition regulation
Coiled-coil351-900α-helical; flexible hinge at ~aa 700Dimerization; mechanical tension transmission
Zinc knuckles (Zn)1000-1080C2H2 zinc fingersp150Glued, LIS1, formin binding
ETF domain1081-1328Acidic motifAutoinhibition; cargo binding

Functional Characterization of Microtubule-Binding Domains

The microtubule-binding activity of CLIP-170 is primarily mediated by its CAP-Gly domains, but with distinct functional specializations. CG2 exhibits higher affinity for α-tubulin's C-terminal EEY motif (KD ~1-5 µM) compared to CG1 (KD >50 µM), attributed to an extended basic groove and a conserved lysine-rich "K-loop" [5] [6]. Surprisingly, CLIP-170 preferentially binds EB1 over free tubulin despite tubulin's cellular abundance. This selectivity is achieved through multivalent avidity enhancement: the CAP-Gly domains engage EB1's EEY tail, while flanking SXIP/SXIP-like motifs bind the EB homology domain (EBHD), creating a synergistic interaction [1]. This dual binding mode contrasts with p150Glued, whose CAP-Gly domain sterically blocks SXIP motif binding [1].

Notably, CG2 also binds filamentous actin (F-actin) directly via ionic interactions (KD ~15 µM), with affinity increasing at physiological actin concentrations (>300 µM in the cell cortex) [5]. This interaction is mutually exclusive with microtubule binding, suggesting CLIP-170 may act as a mechanical switch in actin-rich regions [5]. Mutations in CG2's basic groove (e.g., K257E) abolish F-actin binding without affecting microtubule interactions, confirming functional divergence between CAP-Gly domains [5].

Table 2: CLIP-170 Microtubule-Binding Determinants

Binding ModuleTargetAffinity (KD)Key Residues/FeaturesFunctional Outcome
CAP-Gly 1 (CG1)EB1 EEY motif~50 µMGly41, Gly63, Tyr78Weak anchoring; initial MT contact
CAP-Gly 2 (CG2)α-tubulin EEY~1-5 µMLys215, Lys217, "K-loop"High-affinity MT lattice binding
EB1 EEY motif~2 µMBasic groove (Arg221, Lys253)EB1 tethering at MT plus-ends
F-actin~15 µMBasic groove (Lys257)Actin-MT crosstalk at cell cortex
SXIP motifsEB1 EBHD~100 µM (individual)Ser-X-Ile-Pro sequenceAvidity enhancement with CAP-Gly domains

Dimerization Mechanisms via α-Helical Coiled-Coil Regions

Dimerization is essential for CLIP-170's function as a mechanical scaffold. The central coiled-coil domain (residues 351-900) mediates homodimerization through hydrophobic interactions between α-helices, forming a parallel coiled coil [4] [6]. This domain includes a flexible hinge region near residue 700, which permits conformational changes between extended and folded states [6]. In the dimeric form, the N-terminal microtubule-binding domains are positioned to enable bivalent attachment to microtubule protofilaments, increasing lattice affinity and promoting tip tracking [1]. The coiled coil also transmits mechanical tension, as evidenced by FRET-based tension sensors showing that Clip170 tension correlates with directional cell migration in breast cancer models [7].

Dimerization enhances CLIP-170's avidity for EB1-decorated microtubules by allowing simultaneous engagement of multiple EB1 dimers. This configuration is critical for overcoming the weak individual affinities of CAP-Gly domains and SXIP motifs, generating a high-affinity complex resistant to cellular forces [1] [7]. Disruption of dimerization (e.g., by truncating the coiled coil) abolishes microtubule tip tracking and impairs cargo transport [4].

Post-Translational Modifications and Regulatory Phosphorylation Sites

CLIP-170 activity is precisely regulated by post-translational modifications (PTMs), particularly phosphorylation and ubiquitination:

  • Phosphorylation: Serine-rich regions are major regulatory hotspots. Phosphorylation at Serine 311 (within S2) by PKA and other kinases promotes intramolecular folding by enhancing affinity between the N-terminal CAP-Gly domains and C-terminal zinc knuckles [6]. This "autoinhibited" state reduces microtubule and EB1 binding by >80% [6]. Conversely, dephosphorylation at S311 favors an "open" conformation, enabling interactions with microtubules and dynactin. Phosphomimetic mutations (S311E) abolish p150Glued binding, while phospho-deficient mutants (S311A) exhibit prolonged microtubule residency [6].

  • Ubiquitination: The fission yeast CLIP-170 homolog Tip1 is ubiquitinated by the E3 ligase Dma1 at cell ends during DNA replication stress [4]. Ubiquitination primarily involves K63-linked chains, which serve regulatory roles rather than targeting Tip1 for degradation [4]. Dma1 recruitment requires its FHA domain and Tip1's C-terminal region, and ubiquitination restrains polarized growth during checkpoint activation [4].

Table 3: Key Post-Translational Modifications of CLIP-170

PTM TypeModification SiteEnzyme(s)Functional ConsequenceCellular Context
PhosphorylationSer311 (S2 region)PKA, unknown kinasesInduces autoinhibition; reduces MT/EB1 bindingMitosis; cell migration
PhosphorylationSer309 (S2 region)Unknown kinaseStabilizes S311 phosphorylationDNA replication stress
PhosphorylationThr287Cdc2 kinaseEnhances MT plus-end bindingG2/M phase transition
UbiquitinationMultiple lysinesDma1 (fission yeast)Restrains polarized growth; non-proteolyticDNA replication checkpoint activation

These PTMs enable context-dependent regulation: Phosphorylation at S311 acts as a conformational switch controlling autoinhibition, while ubiquitination integrates microtubule dynamics with stress response pathways [4] [6]. The combinatorial effects of these modifications allow CLIP-170 to precisely coordinate microtubule interactions during cell division, migration, and stress adaptation.

Properties

CAS Number

148349-95-5

Product Name

cytoplasmic linker protein 170

Molecular Formula

C9H15NO4

Synonyms

cytoplasmic linker protein 170

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